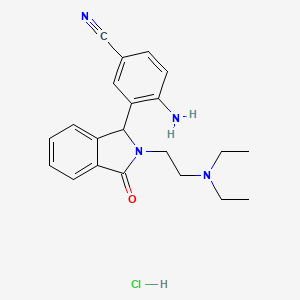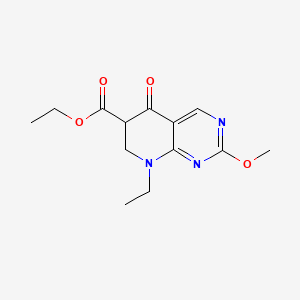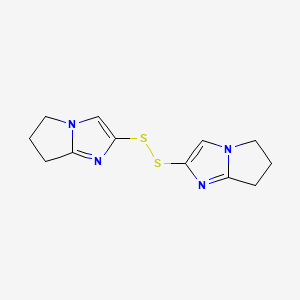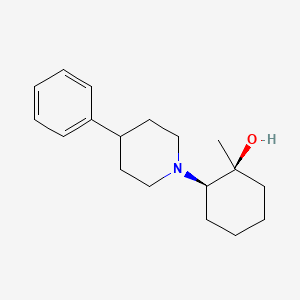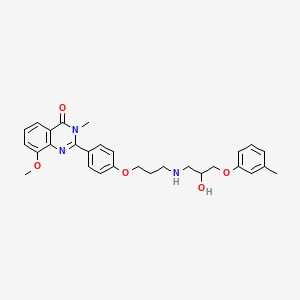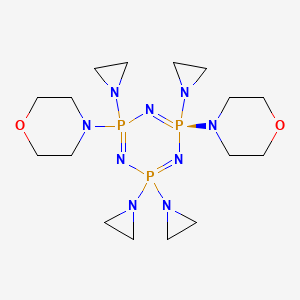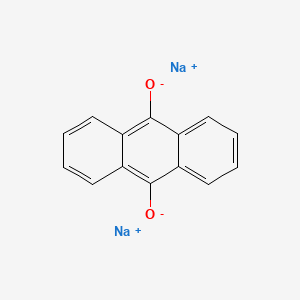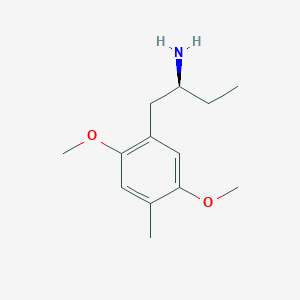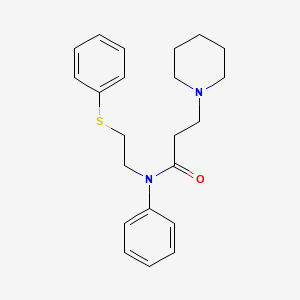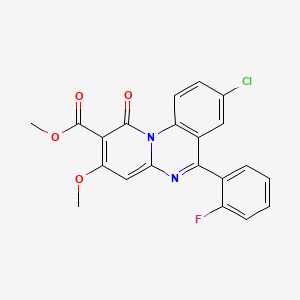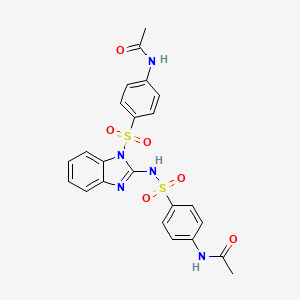
2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-: is an organic compound with the molecular formula C10H16O dimethylmethylenepyran . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of biologically active compounds such as drugs and pesticides .
準備方法
Synthetic Routes and Reaction Conditions: One common method to synthesize 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps and purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of biologically active molecules.
Biology: In biological research, this compound is used to synthesize molecules that can interact with biological systems, such as enzyme inhibitors or receptor agonists.
Medicine: The compound is utilized in the development of pharmaceuticals, including drugs that target specific pathways or receptors in the body.
Industry: In industrial applications, it serves as a precursor for the synthesis of pesticides and other agrochemicals .
作用機序
The mechanism of action of 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects depending on the context of its use.
類似化合物との比較
- Nerol oxide
- Neryl oxide
- 3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Comparison: Compared to these similar compounds, 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- is unique in its specific structure and reactivity. Its distinct molecular configuration allows it to participate in unique chemical reactions and interact with specific biological targets, making it valuable in various applications .
特性
CAS番号 |
72333-12-1 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
(2R)-4-methyl-2-[(E)-pent-2-en-2-yl]-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-4-5-10(3)11-8-9(2)6-7-12-11/h5-6,11H,4,7-8H2,1-3H3/b10-5+/t11-/m1/s1 |
InChIキー |
GDDOPFZLBBBLQB-IGLBNKAOSA-N |
異性体SMILES |
CC/C=C(\C)/[C@H]1CC(=CCO1)C |
正規SMILES |
CCC=C(C)C1CC(=CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


